molecular formula C28H27ClN2O B2508927 2-(4-benzylpiperidin-1-yl)-8-[(4-chlorophenyl)methoxy]quinoline CAS No. 941903-12-4

2-(4-benzylpiperidin-1-yl)-8-[(4-chlorophenyl)methoxy]quinoline

Cat. No.: B2508927
CAS No.: 941903-12-4
M. Wt: 442.99
InChI Key: ZUIFKKUHOGONHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Benzylpiperidin-1-yl)-8-[(4-chlorophenyl)methoxy]quinoline is a synthetic small molecule of significant interest in early-stage oncology research, particularly in the investigation of epigenetic targets. This compound features a quinoline core, a scaffold recognized for its diverse pharmacological potential and presence in various clinically evaluated agents . The molecular design, which incorporates a 4-benzylpiperidine moiety, is structurally analogous to compounds investigated as inhibitors of histone-lysine N-methyltransferase enzymes, such as EZH2 . The aberrant activity of EZH2 is implicated in the progression of numerous cancers, including lymphoma, and breast and lung cancer, by silencing tumor suppressor genes . Consequently, this compound serves as a valuable chemical tool for probing the mechanisms of epigenetic regulation in cellular models. Furthermore, structural motifs within the compound, specifically the quinoline backbone and the benzylpiperidine group, are also found in molecules studied for their potential to interact with other oncological targets, such as the Epidermal Growth Factor Receptor (EGFR) . Over-activation of EGFR is a known driver in several solid tumors, making it a critical area of therapeutic development . Researchers can utilize this compound to explore structure-activity relationships (SAR) and aid in the discovery of novel small-molecule inhibitors with new scaffolds. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(4-benzylpiperidin-1-yl)-8-[(4-chlorophenyl)methoxy]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27ClN2O/c29-25-12-9-23(10-13-25)20-32-26-8-4-7-24-11-14-27(30-28(24)26)31-17-15-22(16-18-31)19-21-5-2-1-3-6-21/h1-14,22H,15-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUIFKKUHOGONHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=NC4=C(C=CC=C4OCC5=CC=C(C=C5)Cl)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperidin-1-yl)-8-[(4-chlorophenyl)methoxy]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Substitution with Benzylpiperidine: The quinoline core is then reacted with 4-benzylpiperidine under basic conditions to introduce the benzylpiperidine moiety.

    Introduction of the Chlorophenylmethoxy Group: Finally, the compound is treated with 4-chlorophenylmethanol in the presence of a suitable base to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzylpiperidin-1-yl)-8-[(4-chlorophenyl)methoxy]quinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the quinoline ring.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenylmethoxy group, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

    Reduction: Hydrogen gas, palladium catalyst, ethanol.

    Substitution: Sodium hydride, dimethylformamide, various nucleophiles.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperidin-1-yl)-8-[(4-chlorophenyl)methoxy]quinoline involves its interaction with specific molecular targets. The compound is known to bind to certain receptors in the brain, modulating their activity and leading to various biological effects. The exact pathways involved include the inhibition of acetylcholinesterase, which prevents the breakdown of acetylcholine, thereby enhancing cholinergic transmission.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Quinoline Derivatives

Compound Name Substituents (Position) Molecular Weight Key Features/Bioactivity Reference
Target Compound 4-Benzylpiperidin-1-yl (C2), 4-Cl-benzyloxy (C8) 443.0 Lipophilic backbone; potential CNS activity
5-Chloro-8-{[1-(2-Cl-benzyl)-1H-triazol-4-yl]methoxy}quinoline 5-Cl, triazole-benzyloxy (C8) Not reported Antifungal/antibacterial activity
3-(4-Cl-PhSO₂)-8-(piperidin-4-ylamino)quinoline 4-Cl-phenylsulfonyl (C3), piperidinylamino (C8) Not reported SAR studies for kinase inhibition
NPC1161B (8-aminoquinoline) 4-methyl, 5-[3,4-Cl₂-phenoxy] (C8) Not reported Antimalarial efficacy; reduced hematotoxicity
1-(4-Cl-phenyl)-3-(2-methoxyanilino)propan-1-one 4-Cl-phenyl, 2-methoxyanilino (C3) 290.37 Intermediate for antitubercular quinolines

Key Observations:

Substituent Position and Bioactivity: The 8-position substituent is critical for antiparasitic activity. For example, NPC1161B (8-aminoquinoline) shows high antimalarial potency, whereas 7- or 8-methoxy/chloro substitutions in reversed chloroquine derivatives modulate antiplasmodial activity . The target compound’s 8-(4-Cl-benzyloxy) group may enhance selectivity for parasitic targets, though direct evidence is lacking. In contrast, 5-chloro substitution () shifts activity toward antifungal applications, suggesting position-dependent pharmacological effects.

Piperidine/Benzylpiperidine Moieties: Piperidine derivatives (e.g., 3-(arylsulfonyl)-8-piperidinylquinolines in –11) exhibit kinase inhibition, while the target compound’s 4-benzylpiperidine group could improve CNS penetration due to increased lipophilicity .

Toxicity Profiles :

  • NPC1161B’s (−)-enantiomer demonstrates reduced hematotoxicity compared to its racemic mixture, highlighting the importance of stereochemistry in safety profiles . The target compound’s stereochemical configuration (if chiral) remains unstudied.

Pharmacological Potential

  • Antimicrobial Activity: reports antimicrobial activity for 4-Cl-phenyl intermediates, while highlights antifungal/antibacterial properties of triazole-containing quinolines . The target compound’s 4-Cl-benzyloxy group may confer similar activity.
  • Antiparasitic Activity: NPC1161B () and reversed chloroquine derivatives () validate 8-substituted quinolines as antiparasitic leads. The target compound’s structural similarity warrants evaluation against Plasmodium or Leishmania spp. .

Biological Activity

The compound 2-(4-benzylpiperidin-1-yl)-8-[(4-chlorophenyl)methoxy]quinoline is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, pharmacological effects, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a quinoline core, which is known for its diverse biological activities. The presence of the benzylpiperidine and chlorobenzyl groups enhances its chemical reactivity and potential interactions with biological targets.

PropertyDescription
IUPAC NameThis compound
Molecular FormulaC28H27ClN2O
Molecular Weight450.98 g/mol
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The binding affinity to these targets can modulate their activity, leading to pharmacological effects.

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the central nervous system.
  • Receptor Modulation : It may also interact with NMDA receptors, impacting neurotransmission and offering neuroprotective benefits.

Neuroprotective Properties

The compound's structural similarities to known neuroprotective agents suggest it may have applications in treating neurodegenerative diseases.

  • In vitro studies have shown that related compounds can protect neuronal cells from oxidative stress and apoptosis.
  • Binding studies reveal significant interactions with neuroreceptors involved in cognitive function.

Comparative Studies

Comparative analysis with similar compounds highlights the unique properties of this compound:

Compound ComparisonUnique Features
2-(4-Benzylpiperidin-1-yl)quinolineLacks chlorobenzyl group; reduced reactivity
8-((3-Chlorobenzyl)oxy)quinolineLacks benzylpiperidine group; altered binding affinity

Study 1: Neuroprotective Effects

In a study examining the neuroprotective potential of quinoline derivatives, compounds similar to this compound were tested for their ability to inhibit AChE and protect against neurotoxicity induced by beta-amyloid peptides. Results indicated significant reductions in cell death at nanomolar concentrations.

Study 2: Antimicrobial Activity

A series of synthesized quinoline derivatives were screened for antimicrobial activity. The results demonstrated that compounds with similar structures exhibited varying degrees of inhibition against gram-positive and gram-negative bacteria, suggesting a promising avenue for further research into the antibacterial efficacy of this specific compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.